4-Morpholino-6-methyl-1,3,3a,7-tetrazaindene
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Overview
Description
4-{5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}MORPHOLINE is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of 4-{5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}MORPHOLINE typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is carried out under reflux conditions in ethanol for about 1.5 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-{5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}MORPHOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the triazole ring.
Complex Formation: It forms complexes with metal ions, which can be used in various applications.
Scientific Research Applications
4-{5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}MORPHOLINE has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents.
Agriculture: It is used in the synthesis of herbicides and fungicides.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Pharmacology: It has been investigated for its potential to bind to HIV TAR RNA and inhibit influenza virus RNA polymerase
Mechanism of Action
The mechanism of action of 4-{5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}MORPHOLINE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzyme activity by binding to the active site or allosteric site of the enzyme. It can also interfere with nucleic acid synthesis by binding to RNA or DNA .
Comparison with Similar Compounds
4-{5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}MORPHOLINE is unique due to its specific triazolopyrimidine structure, which imparts distinct biological activities. Similar compounds include:
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
- 5-Methyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine
These compounds share a similar core structure but differ in their functional groups and specific biological activities.
Properties
Molecular Formula |
C10H13N5O |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine |
InChI |
InChI=1S/C10H13N5O/c1-8-6-9(14-2-4-16-5-3-14)15-10(13-8)11-7-12-15/h6-7H,2-5H2,1H3 |
InChI Key |
WFXJTKDSWVTSJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCOCC3 |
Origin of Product |
United States |
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